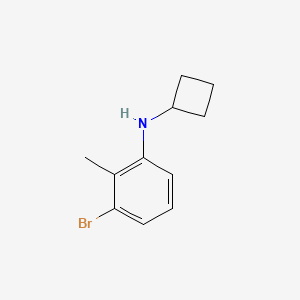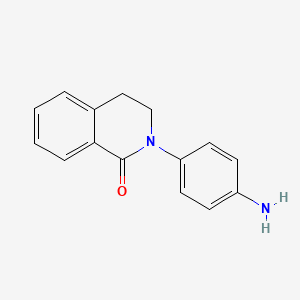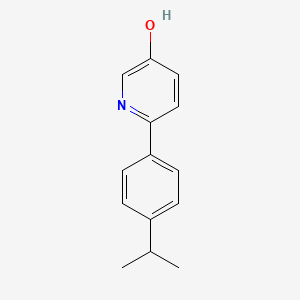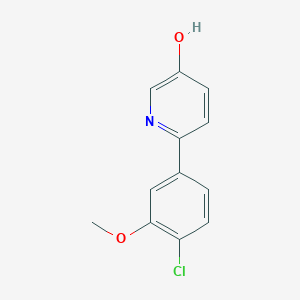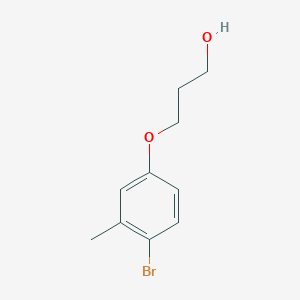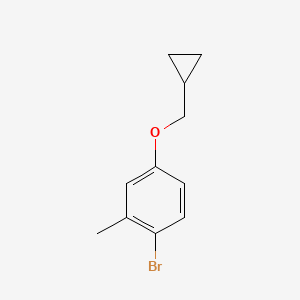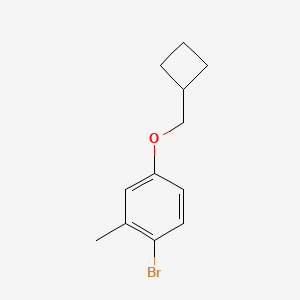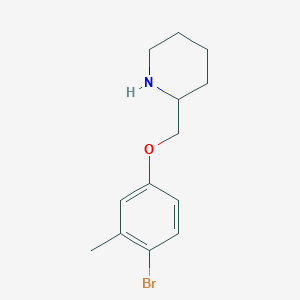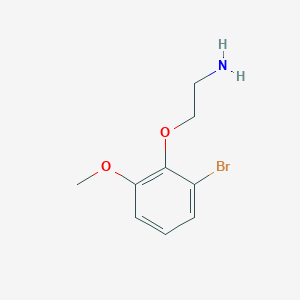![molecular formula C13H18BrNO B7974553 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B7974553.png)
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-3-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine in the presence of a base to form 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]amine.
Cyclization: Finally, the amine undergoes cyclization with a suitable reagent to form the pyrrolidine ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the pyrrolidine ring to a more saturated form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted phenoxyethyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dehalogenated or fully saturated pyrrolidine derivatives.
Scientific Research Applications
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Chloro-3-methyl-phenoxy)-ethyl]-pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(4-Methyl-3-phenoxy)-ethyl]-pyrrolidine: Lacks the halogen substitution.
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-piperidine: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the phenoxyethyl group and the pyrrolidine ring also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-[2-(4-bromo-3-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-10-12(4-5-13(11)14)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNARJZJPKTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
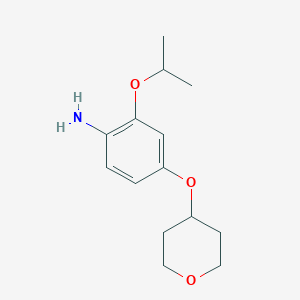
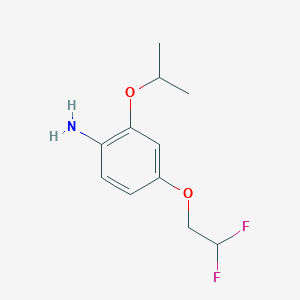
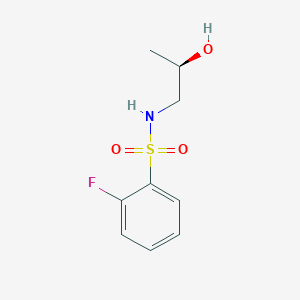
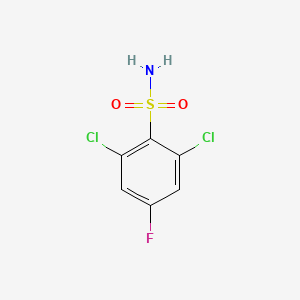
![N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7974497.png)
